molecular formula C14H18N2S B3084364 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-43-8

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084364
CAS No.: 1142212-43-8
M. Wt: 246.37 g/mol
InChI Key: JSOZCBAMEAQBNG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound belonging to the class of dihydropyrimidines This compound features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a thiol group at the 2-position

Mechanism of Action

Target of Action

The compound “1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is also known as Eltrombopag . It is primarily used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the thrombopoietin receptor .

Mode of Action

Eltrombopag acts as a thrombopoietin receptor agonist . It interacts selectively with the thrombopoietin receptor, leading to activation of the JAK-STAT signaling pathway and increased proliferation and differentiation of megakaryocytes .

Biochemical Pathways

The metabolic pathways of Eltrombopag include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .

Pharmacokinetics

The pharmacokinetics of Eltrombopag is characterized by a proportional increase in AUC and Cmax with dose within the range of 30-100 mg . The AUC0−24 values after repeat doses of Eltrombopag 25, 50 and 75 mg were 56, 130 and 161 mg·hr/mL, respectively, increasing nearly proportionally to the dose increase . The plasma concentration reached steady state in approximately 7 days after starting the repeat dose .

Result of Action

The result of Eltrombopag’s action is an increase in platelet counts. This is beneficial for patients with chronic immune (idiopathic) thrombocytopenia (ITP), who have low blood platelet counts .

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with urea and a suitable thiol source in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydropyrimidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include various substituted pyrimidines and thiol derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: This compound lacks the thiol group, which significantly alters its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine: The presence of an amine group instead of a thiol group changes its interaction with biological targets and its overall properties.

    1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-carboxylic acid: The carboxylic acid group introduces different chemical and biological characteristics compared to the thiol group.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOZCBAMEAQBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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